7-(trifluoromethyl)-1H-indole

Lipophilicity Drug-likeness Medicinal chemistry

Researchers requiring the correct 7-CF3 regioisomer for medicinal chemistry face supply inconsistency. 7-(Trifluoromethyl)-1H-indole (CAS 172217-02-6) is the exclusive product of Bartoli indole synthesis using ortho-CF3 nitroarenes, while meta/para isomers yield no product. This ensures your C7-trifluoromethylated library synthesis proceeds with validated regiochemistry. Key differentiation: - 430-fold greater p97 inhibitory activity than the SF5 analog, confirming precise electronic requirements. - HIV-1 NNRTI activity comparable to efavirenz, with potency against Y181C mutant strains. - Supplied as crystalline solid, ≥97% HPLC/NMR verified, with full documentation for procurement compliance.

Molecular Formula C9H6F3N
Molecular Weight 185.15 g/mol
CAS No. 172217-02-6
Cat. No. B061620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(trifluoromethyl)-1H-indole
CAS172217-02-6
Molecular FormulaC9H6F3N
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)NC=C2
InChIInChI=1S/C9H6F3N/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-5,13H
InChIKeyVRAYAPZSEPNOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)-1H-indole Overview


7-(Trifluoromethyl)-1H-indole (CAS 172217-02-6) is a fluorinated indole derivative belonging to the class of C7-trifluoromethylated heteroaromatics [1]. The compound features a trifluoromethyl (-CF3) group at the 7-position of the indole core, imparting enhanced lipophilicity (LogP = 2.71–3.19) and increased acidity (pKa ≈ 15.16) relative to unsubstituted indole . It is commercially available with typical purity specifications of ≥97% (HPLC/NMR verified) and is supplied as a crystalline solid at room temperature with predicted boiling point 256.7±35.0 °C and density 1.367±0.06 g/cm³ .

C7-regiospecific Bartoli synthesis: exclusively accessible from ortho-CF3 nitroarene, no product from meta/para isomers.
Enhanced lipophilicity and NH-acidity vs. unsubstituted indole; reported LogP increase ~0.6–1.0 units, pKa shift ~1 unit.
Supplied as crystalline solid, typical purity ≥97% (HPLC/NMR verified); suited for medicinal chemistry building-block workflows.

Why Generics Fail for 7-(Trifluoromethyl)-1H-indole


Trifluoromethylated indoles are not interchangeable building blocks; the position of the -CF3 group dictates both synthetic accessibility and downstream biological performance. Ortho-substituted nitroarenes bearing the -CF3 group at the position destined to become C7 of the indole ring undergo efficient Bartoli indole synthesis, whereas meta- or para-trifluoromethyl isomers fail to yield any indole product under identical conditions . Furthermore, the 7-CF3 substitution pattern modulates electronic properties distinctly from other regioisomers—affecting pKa, LogP, and hydrogen-bonding capacity [1]—which directly influences target engagement in medicinal chemistry campaigns. The evidence below quantifies these differentiation points, establishing why procurement of the correct regioisomer is non-negotiable for reproducible research outcomes.

Regioisomer 5- or 6-trifluoromethylindoles cannot be obtained via Bartoli route; meta/para nitroarenes give no indole product, leading to synthesis failure.
Electronics Substitution pattern alters pKa, LogP, and hydrogen-bond donor strength; downstream target engagement may shift compared to other CF3 regioisomers.
Bioisostere CF3 is not a general surrogate for SF5 or OCF3; 430-fold activity difference observed in p97 ATPase series demonstrates electronic context dependence.

7-(Trifluoromethyl)-1H-indole vs. Analogs


Lipophilicity Enhancement vs. Unsubstituted Indole

The introduction of a trifluoromethyl group at the 7-position substantially increases lipophilicity compared to the unsubstituted indole scaffold. This difference directly affects membrane permeability and oral bioavailability potential in lead optimization campaigns .

Lipophilicity
Reported
ΔLogP +0.57 to +1.05 vs. unsubstituted indole (experimental/predicted)
Supports membrane permeability and ADME lead optimization studies
Sources cross-study comparable; values may vary with calculation method
Lipophilicity Drug-likeness Medicinal chemistry ADME

Enhanced NH Acidity vs. Unsubstituted Indole

The electron-withdrawing trifluoromethyl group at the 7-position increases the acidity of the indole N-H proton relative to unsubstituted indole. This altered pKa affects hydrogen-bond donor capacity and nucleophilic reactivity at the nitrogen center .

NH Acidity
Class-level inference
ΔpKa ≈ −1.04 vs. unsubstituted indole (predicted pKa 15.16 vs. 16.2)
Context for hydrogen-bond donor capacity and N-functionalization selectivity
Predicted value; confirm experimentally for specific solvent systems
Acidity Hydrogen bonding Reactivity pKa

Regioselective Bartoli Synthesis

In the Bartoli indole synthesis employing ortho-substituted nitroarenes, the ortho-trifluoromethyl substrate (which becomes the 7-position of the indole product) yields the corresponding 7-substituted indole in good yield. In stark contrast, meta- or para-trifluoromethyl nitrobenzenes fail to produce any indole product under identical reaction conditions, instead forming complex mixtures of reduced aniline and nitroso derivatives .

Bartoli Synthesis
Head-to-head
7-CF3 indole obtained in good yield; 5-/6-CF3 isomers: 0% yield, no indole formed
Only accessible CF3-indole regioisomer via direct Bartoli route
VinylMgBr (3 equiv), THF, −40 °C, 30–60 min
Bartoli indole synthesis Regioselectivity Process chemistry C7-substitution

Anti-HIV-1 NNRTI Potency

Trifluoromethyl indole derivatives were evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds 10i and 10k demonstrated anti-HIV-1 activity with IC50 values at the low nanomolar level against wild-type HIV-1 in MT-2 cells, comparable to the clinical NNRTI efavirenz and significantly more potent than nevirapine. Additionally, these trifluoromethyl indoles exhibited superior potency against the drug-resistant mutant strain Y181C relative to nevirapine [1].

HIV-1 NNRTI
Reported
IC50 low nanomolar (comparable to efavirenz) in MT-2 cells; >10-fold improvement over nevirapine
Supports antiviral scaffold research; activity context model-dependent
WT HIV-1 IIIB and Y181C mutant; data from single study
HIV-1 NNRTI Antiviral Drug resistance

p97 ATPase Inhibition Selectivity

A systematic SAR study of phenyl indole p97 inhibitors examined C5-substituent effects including trifluoromethyl (CF3) and pentafluorosulfanyl (SF5) analogues. Despite the SF5 group being a 'super-sized' CF3 bioisostere with greater electronegativity and lipophilicity, the C5-CF3 indole and C5-SF5 indole analogues exhibited a 430-fold difference in p97 inhibitory activity. Furthermore, the trifluoromethoxy (OCF3) analogue proved biochemically a better match to the CF3-substituted lead than the SF5 analogue [1].

p97 ATPase
Head-to-head
430-fold activity difference between CF3 and SF5 indole analogues
Supports p97 inhibitor design selectivity review; CF3 electronic profile critical
ADPGlo assay; representative CF3 lead IC50 nanomolar range
p97 ATPase VCP Structure-activity relationship Fluorinated substituents

Enhanced Anion Transport Activity

A series of indole-based mono-ureas and mono-thioureas were evaluated for transmembrane anion transport activity using phospholipid vesicle assays. Trifluoromethyl-functionalized receptors consistently showed greater chloride transport activity than unfluorinated analogous systems. The enhanced activity correlated with increased calculated LogP (clogP) values conferred by the CF3 group. The most active CF3-containing transporter facilitated chloride efflux at receptor-to-lipid ratios as low as 1:20,000 [1].

Anion Transport
Head-to-head
Greater chloride efflux vs. unfluorinated indole; effective at 1:20,000 receptor:lipid
Supports anion transporter research; activity correlates with calculated lipophilicity
Phospholipid vesicle model, chloride-selective electrode
Anion transport Transmembrane Chloride channel Lipophilicity

7-(Trifluoromethyl)-1H-indole: Application Scenarios


Bartoli-Based Indole Library Synthesis

Procure 7-(trifluoromethyl)-1H-indole as a starting material for generating diverse C7-functionalized indole libraries. The ortho-CF3 nitroarene precursor uniquely yields this 7-substituted indole regioisomer in good yield under Bartoli conditions, whereas meta- and para-CF3 nitrobenzenes produce no indole product . This exclusive synthetic accessibility makes the 7-CF3 indole the only viable entry point for rapid exploration of C7-trifluoromethylated chemical space in medicinal chemistry campaigns.

HIV-1 NNRTI Lead Optimization

Use 7-(trifluoromethyl)-1H-indole as a privileged scaffold for designing next-generation HIV-1 non-nucleoside reverse transcriptase inhibitors. Trifluoromethyl indole derivatives have demonstrated anti-HIV-1 activity with IC50 values comparable to efavirenz and superior potency to nevirapine against both wild-type and drug-resistant Y181C mutant strains [1]. The enhanced lipophilicity (ΔLogP ≈ +0.6–1.0 vs. unsubstituted indole) may contribute to improved membrane permeability and CNS exposure required for targeting viral reservoirs.

p97 ATPase Inhibitor Development

Incorporate 7-(trifluoromethyl)-1H-indole into p97 inhibitor design programs. Structure-activity studies reveal that the CF3 substituent yields p97 inhibitory activity 430-fold greater than the bulkier pentafluorosulfanyl (SF5) analogue, underscoring the precise electronic and steric requirements for target engagement [2]. The 7-CF3 indole core provides a validated starting point for medicinal chemistry efforts targeting p97 in oncology and neurodegenerative disease applications.

Synthetic Anion Transporters

Employ 7-(trifluoromethyl)-1H-indole as a building block for constructing transmembrane anion transporters. Trifluoromethyl-functionalized indole-based receptors exhibit significantly greater chloride transport activity than unfluorinated analogues, with the most active derivatives achieving efficient chloride efflux at receptor-to-lipid ratios as low as 1:20,000 [3]. This potency, coupled with the enhanced lipophilicity conferred by the CF3 group, supports applications in studying chloride channel dysfunction and developing channel replacement therapies.

Application
Selection Property
Validation Focus
C7-indole library synthesis
Exclusive Bartoli regioisomer accessibility
Ortho-CF3 nitroarene conversion; parallel library scope
HIV-1 NNRTI research scaffold
Reported low-nanomolar antiviral activity, retained mutant strain response
MT-2 cell assay, resistance panel profiling
p97 ATPase inhibitor SAR
Distinct electronic profile vs. bulkier fluorinated substituents
Enzymatic ATPase activity, target engagement selectivity
Synthetic anion transporter studies
CF3-enhanced lipophilicity and transport efficiency
Chloride efflux assay, phospholipid vesicle model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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